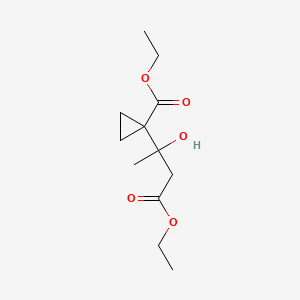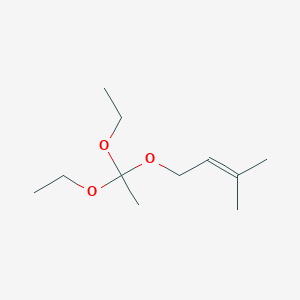
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate
概要
説明
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring, an ethoxycarbonyl group, and a beta-hydroxy-beta-methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclopropane derivative with ethyl chloroformate in the presence of a base to introduce the ethoxycarbonyl group. The beta-hydroxy-beta-methyl group can be introduced through a subsequent reaction with a suitable reagent such as a Grignard reagent or an organolithium compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
化学反応の分析
Types of Reactions: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-hydroxy position.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of a beta-keto ester.
Reduction: Formation of a beta-hydroxy alcohol.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
Chemistry: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane rings and beta-hydroxy groups. It may also serve as a model compound for studying the metabolism of similar structures in living organisms .
Medicine: The compound’s unique structure may allow for the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties .
作用機序
The mechanism of action of ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The beta-hydroxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity .
類似化合物との比較
- Ethyl 2-ethoxycarbonyl-3-hydroxy-3-methylbutanoate
- Methyl 1-ethoxycarbonyl-2-hydroxy-2-methylcyclopropanepropanoate
- Propyl 1-ethoxycarbonyl-2-hydroxy-2-methylcyclopropanepropanoate
Uniqueness: ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a beta-hydroxy-beta-methyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
特性
分子式 |
C12H20O5 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC名 |
ethyl 1-(4-ethoxy-2-hydroxy-4-oxobutan-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H20O5/c1-4-16-9(13)8-11(3,15)12(6-7-12)10(14)17-5-2/h15H,4-8H2,1-3H3 |
InChIキー |
XBASGZSGANOPDX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C)(C1(CC1)C(=O)OCC)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B8568780.png)

![N-(3-bromophenyl)-7-methoxypyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8568783.png)
![tert-Butyl 3-{[2-(pyridin-3-yl)ethyl]amino}benzoate](/img/structure/B8568794.png)









